MK-0873

Catalog No.
S535605
CAS No.
500355-52-2
M.F
C25H18N4O3
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0873

CAS Number

500355-52-2

Product Name

MK-0873

IUPAC Name

N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31)

InChI Key

JJWKQXNHYDJXKF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MK 0873, MK-0873, MK0873

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

The exact mass of the compound N-Cyclopropyl-1-(3-((1-oxidopyridin-3-yl)ethynyl)phenyl)-1,4-dihydro(1,8)naphthyridin-4-one-3-carboxamide is 422.13789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0873 is a potent and selective second-generation phosphodiesterase-4 (PDE4) inhibitor developed for investigating inflammatory pathways. As an orally active compound, it functions by increasing intracellular levels of cyclic AMP (cAMP), which in turn modulates the expression of pro- and anti-inflammatory cytokines like TNF-α. Its high potency and optimized profile make it a relevant tool compound for preclinical research in diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis [REFS-1, REFS-2].

Not all PDE4 inhibitors are suitable for the same application. First-generation compounds like Rolipram, while being class benchmarks, often have lower potency and a narrow therapeutic window, limiting their use in vivo. Furthermore, off-target activities, such as affinity for the hERG potassium channel, can introduce significant experimental variability and safety concerns, confounding results. MK-0873 was specifically optimized to address these liabilities, exhibiting substantially higher potency and a wider safety margin over hERG, making it a more precise and reliable tool for reproducible studies compared to less optimized or first-generation analogs [1].

Exceptional Enzymatic Potency Over First-Generation Benchmark

MK-0873 demonstrates exceptional potency against the PDE4 enzyme, with an IC50 value of 0.057 nM. In a direct comparison, this is approximately 19-fold more potent than the first-generation benchmark inhibitor, Rolipram, which has an IC50 of 1.1 nM under the same conditions [1].

Evidence DimensionPDE4 Enzyme Inhibition (IC50)
Target Compound Data0.057 nM
Comparator Or BaselineRolipram: 1.1 nM
Quantified Difference~19x higher potency than Rolipram
ConditionsIn vitro PDE4 enzyme assay.

Higher enzymatic potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo, reducing the risk of off-target effects and increasing experimental precision.

Superior Functional Activity in a Human Whole Blood Model

In a functionally relevant human whole blood assay, MK-0873 inhibited LPS-induced TNF-α production with an IC50 of 5.8 nM. This represents a more than 20-fold increase in cellular potency compared to Rolipram, which exhibited an IC50 of 120 nM in the same assay system [1].

Evidence DimensionInhibition of LPS-induced TNF-α (IC50)
Target Compound Data5.8 nM
Comparator Or BaselineRolipram: 120 nM
Quantified Difference>20x higher potency than Rolipram
ConditionsHuman whole blood assay stimulated with lipopolysaccharide (LPS).

This demonstrates superior performance in a complex, physiologically relevant ex vivo system, suggesting a stronger translational potential for in vivo models of inflammation compared to older tool compounds.

Designed for Processability: Dramatically Reduced hERG Affinity

A key goal in the optimization of MK-0873 was to minimize off-target effects relevant to further development. MK-0873 shows negligible affinity for the hERG potassium channel, with an IC50 greater than 30,000 nM. This represents a greater than 11.5-fold improvement in the safety margin compared to an earlier, less optimized analog from the same series (compound 3, IC50 = 2600 nM) [1].

Evidence DimensionhERG Channel Inhibition (IC50)
Target Compound Data>30,000 nM
Comparator Or BaselinePrecursor Analog (compound 3): 2600 nM
Quantified Difference>11.5x lower affinity (improved safety) vs. precursor
ConditionsIn vitro hERG binding or functional assay.

A significantly lower affinity for the hERG channel is a critical procurement attribute, as it reduces the risk of drug-induced cardiac arrhythmia, ensuring that observed biological effects are target-specific and improving the compound's suitability for in vivo studies.

Low-Dose In Vivo Studies of Inflammation

The compound's high potency in suppressing TNF-α allows for effective target engagement at lower doses in preclinical models of inflammatory diseases like arthritis or psoriasis, minimizing potential off-target effects and improving the therapeutic index compared to less potent inhibitors [1].

Benchmarking for Novel Anti-Inflammatory Drug Discovery

With its sub-nanomolar enzymatic potency and high functional activity, MK-0873 serves as an ideal positive control or benchmark standard for screening and characterizing novel PDE4 inhibitors in both biochemical and cell-based assays [1].

Preclinical Efficacy and Safety Modeling

Given its significantly reduced affinity for the hERG channel, MK-0873 is a preferred tool for studies where distinguishing on-target efficacy from off-target toxicity is critical, providing a cleaner pharmacological profile for preclinical development and safety assessment workflows [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

422.13789045 Da

Monoisotopic Mass

422.13789045 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4KAC9XCCO

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Other CAS

500355-52-2

Wikipedia

Mk-0873

Dates

Last modified: 02-18-2024
1: Mitra A, Leyes A, Manser K, Roadcap B, Mestre C, Tatosian D, Jin L, Uemura N. Use of minipig skin biopsy model as an innovative tool to design topical formulation to achieve desired pharmacokinetics in humans. J Pharm Sci. 2015 May;104(5):1701-8. doi: 10.1002/jps.24383. Epub 2015 Feb 17. PubMed PMID: 25691117.

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